![molecular formula C19H25N3OS B2824513 2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1706283-97-7](/img/structure/B2824513.png)
2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Metabolism and Disposition in Humans
The study on the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination of drug-related materials. Elimination occurs principally via feces, with urinary excretion accounting for a smaller percentage. The study identified principal circulating components and metabolites, suggesting extensive metabolism of the compound with negligible amounts excreted unchanged (Renzulli et al., 2011).
Synthesis and Chemical Properties
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides highlights a methodological approach relevant to the structural framework of the chemical . This synthesis process in organic solvents offers a pathway to produce thiadiazoles, which are structurally related to the thiazolyl component of the compound (Takikawa et al., 1985).
Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This suggests potential research applications of the compound in cancer treatment, given its structural similarities (Ravinaik et al., 2021).
Antimicrobial and Anti-arrhythmic Activities
Studies on substituted 2-aminobenzothiazoles derivatives and piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have shown good antimicrobial and significant anti-arrhythmic activities. These findings suggest the compound's potential for developing treatments targeting microbial infections and arrhythmias (Anuse et al., 2019; Abdel‐Aziz et al., 2009).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate potential research applications in neurodegenerative diseases. Some derivatives showed substantial increases in activity, indicating the importance of the piperidine and benzamide components in enhancing bioactivity (Sugimoto et al., 1990).
Anti-Fatigue Effects
The synthesis and anti-fatigue effects of benzamide derivatives in weight-loaded forced swimming mice suggest potential applications in addressing fatigue. The study's findings on enhanced forced swimming capacity provide a basis for further research into fatigue management (Wu et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a diverse range of potential targets for the compound .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The mode of action can vary depending on the specific structure of the derivative and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, microbial infection, cancer, and more.
Pharmacokinetics
Thiazole derivatives, in general, can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from antimicrobial to anti-inflammatory, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2,4,6-trimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13-9-14(2)17(15(3)10-13)18(23)21-11-16-5-4-7-22(12-16)19-20-6-8-24-19/h6,8-10,16H,4-5,7,11-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEMOXXUZFCNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide |
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